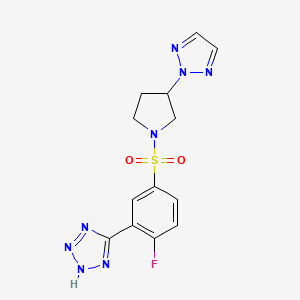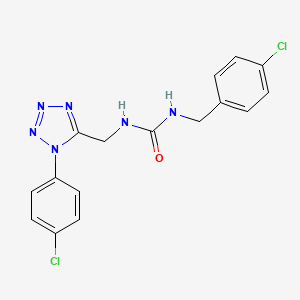
1-(4-chlorobenzyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorobenzyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea, also known as CBTU, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. CBTU belongs to the class of tetrazole-based urea derivatives that have been extensively studied for their pharmacological properties.
Aplicaciones Científicas De Investigación
Insecticide Development
Research has explored compounds with similar structures for their potential as new insecticides. These compounds demonstrate a novel mode of action by interfering with cuticle deposition in insects. This results in insects' failure to molt or pupate, leading to their death. The specificity of these compounds suggests a high safety margin towards mammals, making them promising candidates for insect control without the adverse effects commonly associated with traditional insecticides (Mulder & Gijswijt, 1973).
Anticancer Agent Synthesis
Several studies focus on synthesizing novel urea derivatives with significant antitumor activities. By designing and synthesizing derivatives with targeted molecular structures, researchers have identified compounds demonstrating potent anticancer properties. These findings underscore the potential of such compounds in developing new therapeutic agents for cancer treatment, highlighting the chemical's versatility beyond its initial insecticidal application (Jian Feng et al., 2020).
Corrosion Inhibition
Compounds structurally similar to "1-(4-chlorobenzyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea" have been investigated for their corrosion inhibition properties. These compounds exhibit a good performance as inhibitors for mild steel corrosion in acid solutions, making them valuable in industrial applications where corrosion resistance is critical. The inhibition efficiency depends on the temperature and concentration of the inhibitors, indicating their potential as effective corrosion protectants (Bahrami & Hosseini, 2012).
Material Science
The research also extends to material science, where the synthesis and characterization of compounds with urea functionalities are explored for their potential in creating new materials. These studies contribute to understanding the compounds' properties and their applications in developing novel materials with specific characteristics, such as enhanced stability or unique structural features. This broad application spectrum signifies the compound's versatility in various scientific research domains, opening new avenues for exploration and innovation (Butler & Hussain, 1981).
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N6O/c17-12-3-1-11(2-4-12)9-19-16(25)20-10-15-21-22-23-24(15)14-7-5-13(18)6-8-14/h1-8H,9-10H2,(H2,19,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNYBTPDFQGMBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-(2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2451490.png)

![8-[(diethylamino)methyl]-7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one](/img/structure/B2451495.png)
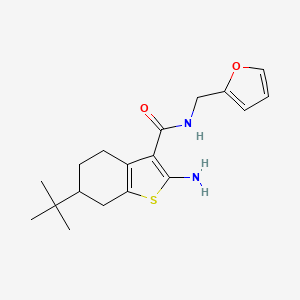
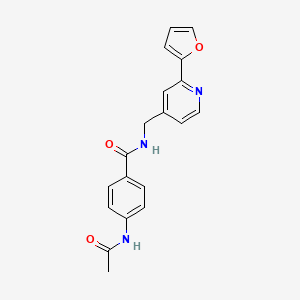

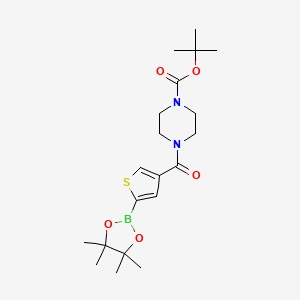
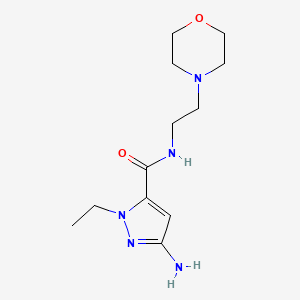
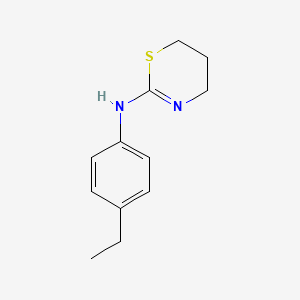

![N-[(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2451509.png)
